4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosid

Übersicht

Beschreibung

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a biochemical reagent widely used in scientific research. This compound is particularly valuable in the study of enzyme kinetics and glycosylation processes. It serves as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds .

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate

One of the primary applications of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is as a substrate for glycosidases. The hydrolysis of this compound by glycosidases leads to the release of 4-nitrophenol, a colorimetric change that can be easily monitored spectrophotometrically. This property makes it invaluable in:

- Enzyme kinetics studies : Researchers can determine enzyme activity by measuring the rate of product formation.

- Screening for glycosidase inhibitors : The compound is used in assays to identify potential inhibitors that could have therapeutic applications in diseases associated with glycosidase activity.

Drug Development

The ability to modify the structure of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside allows for the development of new pharmacological agents. Its derivatives can be synthesized to enhance bioavailability or target specific biological pathways. Research has shown that modifications can lead to compounds with improved efficacy against certain diseases.

Chromogenic Substrate

In analytical chemistry, this compound is utilized as a chromogenic substrate for the detection and quantification of glycosidases in various samples. Its colorimetric properties facilitate:

- Quantitative analysis : The intensity of the yellow color produced upon hydrolysis correlates with enzyme concentration.

- Diagnostic assays : It is used in clinical laboratories to assess enzyme levels related to metabolic disorders.

Research Insights

Several studies have highlighted the effectiveness of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside in various applications:

- A study published in Biochemical Journal demonstrated its utility in characterizing the substrate specificity of different glycosidases. The researchers found that variations in substrate structure significantly affected enzyme activity and product formation.

- Another investigation focused on its role in screening potential drug candidates for conditions like diabetes and lysosomal storage disorders. The study reported promising results where modified derivatives exhibited enhanced inhibitory effects on target enzymes.

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism .

Mode of Action

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside acts as a substrate for β-galactosidase . The interaction between the compound and its target enzyme leads to the formation of a yellow compound .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . It is used in research studies to investigate the activity of β-galactosidase . The compound’s interaction with β-galactosidase can affect the downstream effects of this pathway.

Result of Action

The action of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside results in the formation of a yellow compound . This can be quantified spectrophotometrically , providing a measurable outcome of the compound’s interaction with β-galactosidase.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside typically involves the acetylation of 4-nitrophenyl alpha-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent over-acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: This compound is hydrolyzed by glycosidases to yield 4-nitrophenol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose.

Deacetylation: The acetyl groups can be removed under basic conditions to yield the parent glucopyranoside.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous buffer solutions at pH 5-7, using glycosidases as catalysts.

Deacetylation: Achieved using sodium methoxide in methanol at room temperature.

Major Products

Hydrolysis: Produces 4-nitrophenol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose.

Deacetylation: Yields 4-nitrophenyl alpha-D-glucopyranoside.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: Similar in structure but differs in the anomeric configuration (beta instead of alpha).

4-Nitrophenyl alpha-D-glucopyranoside: Lacks the acetyl groups, making it less hydrophobic and more soluble in water.

Uniqueness

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is unique due to its acetylated form, which makes it more hydrophobic and allows for specific interactions with glycosidases. This property is particularly useful in studying enzyme-substrate interactions and in developing assays for enzyme activity.

Biologische Aktivität

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a glycoside compound that has garnered attention in biochemical research for its potential biological activities. This article explores its properties, mechanisms of action, and applications in various biological contexts.

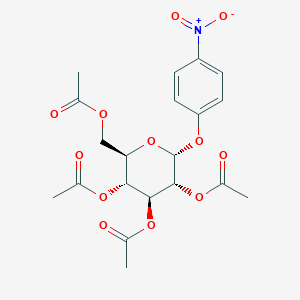

Chemical Structure and Properties

The compound is characterized by a nitrophenyl group attached to a glucopyranoside moiety that is fully acetylated at four hydroxyl positions. The acetylation enhances the lipophilicity and stability of the compound, facilitating its interaction with biological systems.

Enzyme Substrate

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside serves as a substrate in enzyme assays, particularly for α-glucosidases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This property makes it valuable for studying enzyme kinetics and inhibition mechanisms .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of glycosides can vary significantly based on their structure. For example, some nitrophenol derivatives have been reported to induce apoptosis in cancer cell lines. While direct studies on this specific compound are scarce, the presence of the nitrophenyl group suggests that it may exhibit similar cytotoxic properties against certain cancer cells .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: As a substrate for α-glucosidase, it can competitively inhibit enzyme activity by binding to the active site.

- Reactive Oxygen Species (ROS) Modulation: The antioxidant potential may be linked to its ability to reduce ROS levels in cells, thereby protecting against oxidative stress.

- Apoptotic Pathways: Similar compounds have been shown to activate apoptotic pathways in cancer cells through DNA damage and cell cycle arrest mechanisms .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-OBKDMQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535564 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14131-42-1 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.